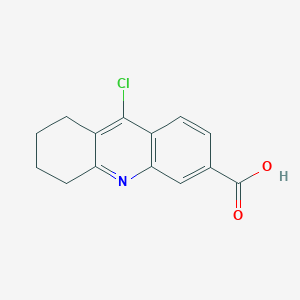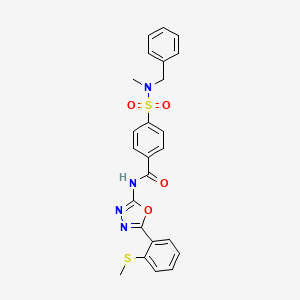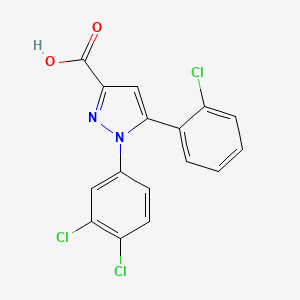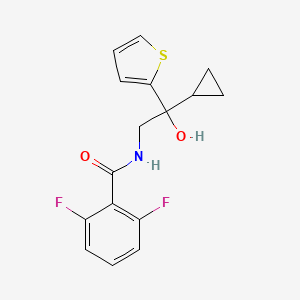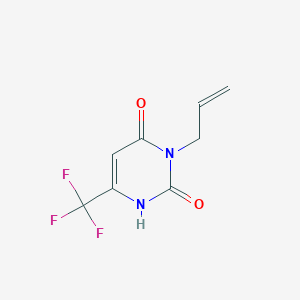
3-allyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds, thieno[2,3-d]pyrimidin-4(3H)-ones, has been reported in the literature1. These compounds were designed, synthesized, and screened against Mycobacteria as a part of a program to develop new antitubercular agents1. However, the specific synthesis process for “3-allyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione” is not available in the sources I found.Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid demonstrates the utility of 4-(trifluoromethyl)pyrimidin-2(1H)-ones in generating Michael-like 1,4-conjugate hydrocyanation adducts. This process facilitates the creation of new trifluoromethylated analogues with potential applications in medicinal chemistry due to their unique structural features and interactions (Sukach et al., 2015).
Mechanisms of Action in Organic Synthesis
The ruthenium/TFA-catalyzed coupling of activated secondary propargylic alcohols with cyclic 1,3-diones highlights a method for furan versus pyran ring formation, depending on the ring size of the dicarbonyl compound. This methodology showcases the versatility of allyl-containing compounds in facilitating the synthesis of heterocyclic structures, which are significant in the development of pharmaceuticals and agrochemicals (Cadierno et al., 2008).
Applications in Material Science
Highly pyramidalised heteroaromatic nitrogens in discrete multinuclear silver(I) complexes assembled from bis- and tris-(diallylamino)azines underline the potential of these compounds in material science, particularly in creating complex structures with metals. These structures could be beneficial in catalysis, sensing, and as building blocks in supramolecular chemistry due to their unique coordination properties and stability (Kelemu et al., 2013).
Drug Development and Pharmacological Studies
The structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV type 1 and type 2 inhibitors indicate the importance of these compounds in antiviral drug development. Modifications at specific positions of the pyrimidinedione core can significantly enhance antiviral activity, providing a path for the development of new therapeutic agents against HIV (Buckheit et al., 2007).
Advanced Organic Synthesis Techniques
Transition metal-free intermolecular direct oxidative C-N bond formation to polysubstituted pyrimidines using molecular oxygen as the sole oxidant showcases an eco-friendly and efficient method for synthesizing complex pyrimidine derivatives. This approach is noteworthy for its atom economy and minimal environmental impact, making it an attractive option for sustainable chemistry practices (Guo et al., 2016).
properties
IUPAC Name |
3-prop-2-enyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-2-3-13-6(14)4-5(8(9,10)11)12-7(13)15/h2,4H,1,3H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQYJWPRPXEKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=C(NC1=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Cis-3-(benzyloxy)cyclobutyl]acetonitrile](/img/structure/B2751110.png)
![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751111.png)
![4-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2751112.png)
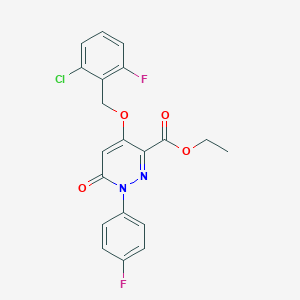
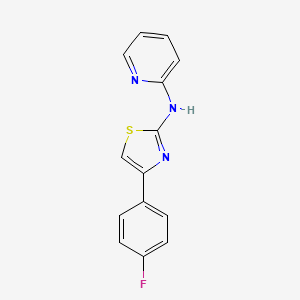
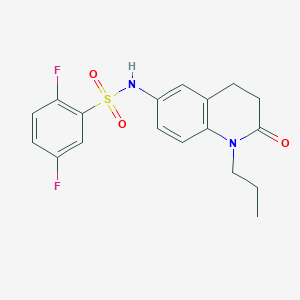
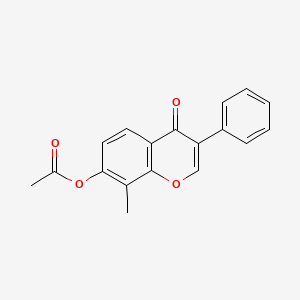
![N-Methyl-N-[2-(1-methyl-1,3-dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2751121.png)
![6-(1-(4-methoxyphenyl)ethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2751123.png)
